![molecular formula C24H19ClN4S B2499227 7-(3-chloro-4-methylphenyl)-5-phenyl-N-(thiophen-2-ylmethyl)pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 477229-51-9](/img/structure/B2499227.png)

7-(3-chloro-4-methylphenyl)-5-phenyl-N-(thiophen-2-ylmethyl)pyrrolo[2,3-d]pyrimidin-4-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

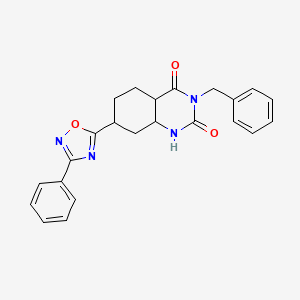

The compound "7-(3-chloro-4-methylphenyl)-5-phenyl-N-(thiophen-2-ylmethyl)pyrrolo[2,3-d]pyrimidin-4-amine" is a derivative of the N-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine class. These derivatives have been studied for their potential in treating various diseases due to their inhibitory activity on certain kinases. For instance, similar compounds have shown promise in the treatment of psoriasis by inhibiting NF-κB inducing kinase (NIK) and reducing pro-inflammatory cytokine and chemokine gene expression .

Synthesis Analysis

The synthesis of related 7H-pyrrolo[2,3-d]pyrimidin-4-amines has been achieved through different methods. One approach involves heating pyrrolo[2,3-d]pyrimidin-4(3H)-ones with phosphorus pentoxide and an appropriate amine hydrochloride, which proceeds smoothly with aromatic amine hydrochlorides at 200-220°C . Another method includes a facile synthesis involving the coupling of phenylmethanamine derivatives with chlorinated pyrrolo[2,3-d]pyrimidine . Additionally, N-aryl analogues of similar compounds have been synthesized using phosphorus pentoxide, triethylamine hydrochloride, and arylamine hydrochlorides .

Molecular Structure Analysis

The molecular structure of compounds in this class has been characterized by various analytical techniques, including spectral analyses. For example, the crystal structure of a related compound was determined using X-ray diffraction, confirming the tricyclic scaffold of the molecule . These structural analyses are crucial for understanding the interaction of these compounds with their biological targets.

Chemical Reactions Analysis

The chemical reactivity of these compounds is influenced by their functional groups and the presence of the pyrrolo[2,3-d]pyrimidin-4-amine core. The synthesis methods mentioned above indicate that these compounds can undergo reactions such as formylation, Suzuki-Miyaura cross-coupling, and microwave-assisted formamide degradation . These reactions are essential for functionalizing the compounds and enhancing their biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, stability, and reactivity, are determined by their molecular structure. While specific data on the compound is not provided, related compounds have shown moderate anticancer activity and the ability to lower blood pressure in hypertensive rats . These properties are indicative of the potential therapeutic applications of these compounds.

科学的研究の応用

Antimicrobial and Antifungal Activity

Compounds within the pyrrolo[2,3-d]pyrimidin-4-amine class have been synthesized and evaluated for their antimicrobial and antifungal activities. Studies on various substituted tricyclic compounds, including those similar to the specified compound, have shown significant anti-bacterial and anti-fungal activities against a range of pathogens, suggesting their potential as lead compounds in the development of new antimicrobial agents (Mittal, Sarode, & Vidyasagar, 2011).

Antitubercular Activity

Research on pyrimidine-azetidinone analogues has revealed their potential in vitro antitubercular activity against Mycobacterium tuberculosis. This suggests the value of exploring pyrrolo[2,3-d]pyrimidin-4-amine derivatives in the search for new antitubercular agents, highlighting their potential contribution to combating tuberculosis (Chandrashekaraiah et al., 2014).

Synthesis and Structural Analysis

The synthesis of 7-(2-bromoethyl) derivatives of pyrrolo[2,3-d]pyrimidine and their crystal structures have been analyzed to understand the influence of different substituents on the heterocyclic ring. Such studies contribute to the knowledge base necessary for designing compounds with desired biological activities, providing insights into how modifications to the structure could enhance the compound's scientific applications (Asaftei et al., 2009).

Molluscicidal Properties

Investigations into thiazolo[5,4-d]pyrimidines have uncovered their molluscicidal properties, indicating the potential of pyrrolo[2,3-d]pyrimidin-4-amine derivatives for controlling snail populations that serve as vectors for schistosomiasis. This highlights an important application in public health for controlling the spread of parasitic diseases (El-bayouki & Basyouni, 1988).

特性

IUPAC Name |

7-(3-chloro-4-methylphenyl)-5-phenyl-N-(thiophen-2-ylmethyl)pyrrolo[2,3-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19ClN4S/c1-16-9-10-18(12-21(16)25)29-14-20(17-6-3-2-4-7-17)22-23(27-15-28-24(22)29)26-13-19-8-5-11-30-19/h2-12,14-15H,13H2,1H3,(H,26,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJSFXDXDHCEUHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C=C(C3=C(N=CN=C32)NCC4=CC=CS4)C5=CC=CC=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19ClN4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(3-chloro-4-methylphenyl)-5-phenyl-N-(thiophen-2-ylmethyl)pyrrolo[2,3-d]pyrimidin-4-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2499145.png)

![N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)isoxazole-5-carboxamide](/img/structure/B2499146.png)

![3-(benzo[d]thiazol-2-yl)-6-ethyl-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate](/img/structure/B2499147.png)

![5-(4-Fluorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2499151.png)

![5-(3-Fluorophenyl)-2-{3-[(4-methylpiperazin-1-yl)carbonyl]piperidin-1-yl}pyrimidine](/img/structure/B2499152.png)

![2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2499154.png)

![6-(Pyridin-2-yl)-3-((4-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2499157.png)

![2-amino-1-(3,4-dimethoxybenzyl)-N-isobutyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2499161.png)

![2-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2499162.png)

![((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(o-tolyl)methanone](/img/structure/B2499163.png)

![N-cyclohexyl-2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2499164.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)oxalamide](/img/structure/B2499167.png)